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inden-1-one

Cat. No.: B1523398 Get Quote

An In-depth Technical Guide to 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Potential
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one emerges as a compound of significant interest

at the intersection of privileged structural motifs in medicinal chemistry. Its architecture

combines the indanone core, a scaffold present in numerous pharmacologically active agents,

with the versatile nitro group, a known pharmacophore and a precursor to other key functional

groups.[1] The indanone moiety is famously represented in drugs such as Donepezil, an

acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, and is associated with a

wide spectrum of biological activities including anticancer, antimicrobial, and antiviral

properties.[1][2]

Simultaneously, the nitro group is a powerful modulator of a molecule's electronic properties

and biological function. It is a key component in various antimicrobial and antineoplastic drugs,

often exerting its effect through redox-mediated mechanisms that can be toxic to pathogens or

cancer cells.[3][4] The presence of both a bromine atom and a nitro group on the aromatic ring

offers a rich platform for synthetic diversification, opening avenues for nucleophilic aromatic

substitution or cross-coupling reactions to generate extensive compound libraries.
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This guide provides a comprehensive technical profile of 5-bromo-6-nitro-2,3-dihydro-1H-
inden-1-one (CAS No. 723760-74-5), synthesizing available data from structurally related

analogues to predict its chemical properties, spectroscopic signatures, reactivity, and potential

applications. While experimental data on this specific molecule is scarce, this document serves

as a foundational resource for researchers aiming to explore its synthetic utility and biological

significance.

Part 1: Physicochemical and Spectroscopic Profile
Due to the limited availability of direct experimental data, the properties of 5-bromo-6-nitro-
2,3-dihydro-1H-inden-1-one are predicted based on its functional groups and data from

analogous compounds such as 5-bromo-1-indanone and other nitro-aromatic species.[5][6]

Predicted Physicochemical Properties
Property

Predicted Value /
Observation

Rationale

Molecular Formula C₉H₆BrNO₃ Based on chemical structure.

Molecular Weight 256.06 g/mol
Calculated from the molecular

formula.

Appearance
Likely a yellow to off-white

solid.

The nitro-aromatic group often

imparts color. Related

indanones are solids.[7]

Melting Point

Expected to be a solid with a

defined melting point, likely

>100 °C.

The rigid, planar structure and

polar groups suggest strong

intermolecular forces.

Solubility

Likely soluble in polar organic

solvents (DMSO, DMF,

Acetone, Ethyl Acetate);

sparingly soluble in nonpolar

solvents; insoluble in water.

Based on the polarity of the

ketone and nitro groups, and

the overall organic character.

CAS Number 723760-74-5 [8]

Anticipated Spectroscopic Signatures
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A detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of the molecule. The following are the expected spectral features:

¹H NMR Spectroscopy:

Aromatic Protons: Two singlets are expected in the aromatic region (~7.5-8.5 ppm). The

proton at C7 (adjacent to the carbonyl) will likely be deshielded compared to the proton at

C4.

Aliphatic Protons: Two triplets are expected for the methylene groups at C2 and C3 (~2.7-

3.2 ppm), showing coupling to each other.

¹³C NMR Spectroscopy:

Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (~190-200

ppm).

Aromatic Carbons: Six distinct signals, with carbons attached to the bromine (C5) and

nitro group (C6) showing characteristic shifts. The carbon bearing the nitro group will be

significantly deshielded.

Aliphatic Carbons: Two signals corresponding to the methylene carbons at C2 and C3.

Infrared (IR) Spectroscopy:

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹, typical for an α,β-

unsaturated ketone conjugated with an aromatic ring.

NO₂ Stretch: Two strong absorption bands corresponding to the asymmetric (~1520-1560

cm⁻¹) and symmetric (~1340-1380 cm⁻¹) stretching vibrations of the nitro group.

C-Br Stretch: A band in the fingerprint region.

Mass Spectrometry (MS):

Molecular Ion (M⁺): A prominent molecular ion peak with a characteristic isotopic pattern

due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two

peaks at m/z 255 and 257.
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Part 2: Synthesis, Reactivity, and Potential
Applications
The true value of 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one lies in its potential as a

versatile synthetic intermediate for creating novel chemical entities.

Proposed Synthetic Pathway
A logical and efficient synthesis would involve the regioselective nitration of a commercially

available precursor, 5-bromo-2,3-dihydro-1H-inden-1-one. The electron-donating effect of the

fused aliphatic ring and the directing effect of the bromine atom would need to be carefully

considered to achieve the desired 6-nitro substitution.

Step-by-Step Protocol (Proposed):

Dissolution: Dissolve 5-bromo-2,3-dihydro-1H-inden-1-one (1 equivalent) in a suitable

solvent such as concentrated sulfuric acid at a low temperature (e.g., 0 °C) in an ice bath.

Nitration: Add a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric

acid, dropwise to the solution while maintaining the low temperature to control the

exothermic reaction.

Reaction Monitoring: Stir the mixture for a designated period (e.g., 1-3 hours), monitoring the

reaction progress via Thin Layer Chromatography (TLC).

Quenching: Upon completion, carefully pour the reaction mixture over crushed ice to

precipitate the crude product.

Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to

remove residual acid, and dry. Purify the crude product by recrystallization from a suitable

solvent (e.g., ethanol or ethyl acetate) or by column chromatography to yield pure 5-bromo-
6-nitro-2,3-dihydro-1H-inden-1-one.
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Proposed Synthesis Workflow

Start: 5-Bromo-2,3-dihydro-1H-inden-1-one

Dissolve in H₂SO₄ at 0 °C

Add Nitrating Mixture (HNO₃/H₂SO₄)

Reaction Monitoring (TLC)

Quench on Ice

Filter and Wash

Purify (Recrystallization/Chromatography)

Final Product: 5-Bromo-6-nitro-2,3-dihydro-1H-inden-1-one

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of the title compound.
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Key Reaction Pathways and Chemical Reactivity
This molecule is equipped with three key reactive sites, making it a valuable building block for

combinatorial chemistry and targeted synthesis.

The Ketone Carbonyl: The ketone group can undergo a wide range of classical

transformations, including reduction to the corresponding alcohol, reductive amination to

introduce amine functionalities, or condensation reactions like the aldol or Knoevenagel

reactions.

The Nitro Group: The nitro group is a cornerstone for functional group interconversion. Its

reduction provides access to the corresponding 6-amino-5-bromo-1-indanone, a critical

precursor for further derivatization, such as amide bond formation or diazotization reactions.

[9]

The Aryl Bromide: The C-Br bond is an ideal handle for modern cross-coupling reactions.

Palladium-catalyzed reactions such as Suzuki, Heck, or Buchwald-Hartwig amination can be

employed to introduce new carbon-carbon or carbon-nitrogen bonds at the 5-position,

enabling the construction of complex molecular architectures.
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Key Reactive Sites

Ketone Reactions

Nitro Group Reactions

Aryl Bromide Reactions

5-Bromo-6-nitro-1-indanone

Reduction (e.g., NaBH₄) -> Alcohol

C=O Reductive Amination -> Amine

C=O

Reduction (e.g., SnCl₂/HCl) -> AmineNO₂

Suzuki Coupling -> Biaryl

C-Br

Buchwald-Hartwig -> Arylamine

C-Br

Click to download full resolution via product page

Caption: Potential reaction pathways for chemical modification.

Potential Applications in Drug Discovery
The convergence of the biologically active indanone core and the pharmacologically relevant

nitro group suggests that 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one and its derivatives are

prime candidates for screening in various therapeutic areas.

Antimicrobial Agents: Nitroaromatic compounds have a long history as antibacterial and

antiparasitic agents.[10] The mechanism often involves the reduction of the nitro group within

the target cell to produce toxic radical species.[3][4]
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Anticancer Therapeutics: The indanone scaffold is found in compounds with demonstrated

anticancer activity.[1] Derivatives of this molecule could be explored as inhibitors of specific

kinases or other proteins implicated in cancer signaling pathways.

Neurodegenerative Diseases: Given that the indanone core is central to the anti-Alzheimer's

drug Donepezil, novel derivatives of this scaffold are of perennial interest in the search for

new treatments for neurodegenerative conditions.[2]

Part 3: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one is

not readily available, a robust safety protocol can be established based on data from

structurally similar compounds containing bromo, nitro, and ketone functionalities.[11][12]

GHS Hazard Classification (Inferred)
Acute Toxicity, Oral (Category 4): Harmful if swallowed.

Skin Irritation (Category 2): Causes skin irritation.[7]

Eye Irritation (Category 2A): Causes serious eye irritation.[7]

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory

irritation.[11]

Recommended Handling Procedures
Engineering Controls: All manipulations should be performed in a well-ventilated laboratory

fume hood to avoid inhalation of dust or vapors.

Personal Protective Equipment (PPE):

Eye Protection: Wear chemical safety goggles or a face shield.

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

Body Protection: Wear a standard laboratory coat.
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Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after

handling. Do not eat, drink, or smoke in the work area.

Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from

incompatible materials such as strong oxidizing agents and strong bases.

Conclusion
5-bromo-6-nitro-2,3-dihydro-1H-inden-1-one stands as a promising yet underexplored

molecule. Its hybrid structure, featuring the privileged indanone scaffold and reactive nitro and

bromo functionalities, positions it as a highly valuable intermediate for synthetic chemists and a

compelling candidate for biological screening. This guide provides the necessary foundational

knowledge—from predicted properties and spectroscopic data to proposed synthesis and

potential applications—to empower researchers to unlock the full potential of this versatile

chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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